4-Nitro-1,8-naphthalic anhydride

Catalog No.
S575897
CAS No.
6642-29-1
M.F
C12H5NO5
M. Wt
243.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitro-1,8-naphthalic anhydride

CAS Number

6642-29-1

Product Name

4-Nitro-1,8-naphthalic anhydride

IUPAC Name

8-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione

Molecular Formula

C12H5NO5

Molecular Weight

243.17 g/mol

InChI

InChI=1S/C12H5NO5/c14-11-7-3-1-2-6-9(13(16)17)5-4-8(10(6)7)12(15)18-11/h1-5H

InChI Key

LKOZHLXUWUBRDK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-]

Synonyms

4-nitro-1,8-naphthalic anhydride

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-]

Synthesis

4-Nitro-1,8-naphthalic anhydride can be synthesized through various methods, with the most common approach being the nitration of 1,8-naphthalic anhydride. This process involves reacting 1,8-naphthalic anhydride with concentrated nitric acid and sulfuric acid under controlled conditions. []

Applications in Organic Synthesis

-Nitro-1,8-naphthalic anhydride is a valuable intermediate in organic synthesis due to its unique reactivity. The combination of the electron-withdrawing nitro group and the anhydride functionality makes it susceptible to nucleophilic substitution reactions. This property allows it to participate in various reactions, including:

  • Diels-Alder reactions: 4-Nitro-1,8-naphthalic anhydride can act as a dienophile in Diels-Alder reactions, forming cycloadducts with electron-rich dienes.
  • Michael additions: The anhydride functionality can undergo Michael additions with nucleophiles, enabling the formation of functionalized adducts. []
  • Imine formation: 4-Nitro-1,8-naphthalic anhydride can react with primary amines to form corresponding imides, which are important intermediates in the synthesis of various nitrogen-containing heterocycles.

These applications highlight the versatility of 4-Nitro-1,8-naphthalic anhydride as a building block in the synthesis of complex organic molecules.

Other Research Applications

Beyond its role in organic synthesis, 4-Nitro-1,8-naphthalic anhydride has also been explored in other research areas, such as:

  • Development of fluorescent probes: The molecule's inherent fluorescence properties can be utilized to design fluorescent probes for various applications, including biomolecule detection and cellular imaging. []
  • Preparation of functional polymers: 4-Nitro-1,8-naphthalic anhydride can be incorporated into polymer structures, introducing specific functionalities and influencing the material's properties.

4-Nitro-1,8-naphthalic anhydride is a chemical compound with the molecular formula C12H7NO5C_{12}H_{7}NO_{5} and a molecular weight of 229.19 g/mol. It is characterized by a naphthalene ring fused with an anhydride functional group and a nitro substituent at the 4-position. This compound is notable for its potential applications in organic synthesis and materials science due to its reactive nature and ability to participate in various

The primary mechanism of action of 4-Nitro-1,8-naphthalic anhydride exploits its reactivity with amines. In proteomics research, it can be used to modify specific amino acid residues (like lysine) in proteins through its anhydride group. This modification can then be used for protein identification, purification, or studying protein-protein interactions [].

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Working in a well-ventilated fume hood.
  • Following safe disposal procedures.

4-Nitro-1,8-naphthalic anhydride can undergo several key reactions:

  • Nucleophilic Substitution: The nitro group can be reduced to an amino group, enabling further functionalization.
  • Cycloaddition: It can react with various nucleophiles, leading to the formation of substituted naphthalimides.
  • Hydrolysis: In the presence of water, it can hydrolyze to yield 4-nitro-1,8-naphthalic acid.

These reactions are significant for synthesizing derivatives that exhibit enhanced biological activity or altered physical properties.

Research indicates that 4-nitro-1,8-naphthalic anhydride and its derivatives exhibit various biological activities, including:

  • Antitumor Properties: Some derivatives have been shown to inhibit cancer cell proliferation.
  • Antimicrobial Activity: Compounds derived from 4-nitro-1,8-naphthalic anhydride have demonstrated effectiveness against certain bacterial strains.
  • Fluorescent Properties: This compound is also explored for its potential use as a fluorescent probe in biological imaging.

The synthesis of 4-nitro-1,8-naphthalic anhydride typically involves multi-step processes:

  • Nitration: Starting from naphthalene or naphthalic anhydride, nitration is performed using a mixture of nitric and sulfuric acids to introduce the nitro group.
  • Oxidation: The resulting intermediate may require oxidation steps to ensure the formation of the desired anhydride structure.
  • Purification: The crude product is purified through recrystallization or chromatography techniques.

Recent studies have optimized these processes to improve yield and reduce costs for large-scale production .

4-Nitro-1,8-naphthalic anhydride finds applications in various fields:

  • Organic Synthesis: It serves as a precursor for synthesizing naphthalimide derivatives used in pharmaceuticals.
  • Dyes and Pigments: Its derivatives are utilized in the production of fluorescent dyes.
  • Material Science: It is explored for use in polymer chemistry due to its reactive nature.

Studies have investigated the interaction of 4-nitro-1,8-naphthalic anhydride with various biological systems. For instance:

  • Nitroreduction Studies: Plant extracts have been examined for their ability to reduce the nitro group, showcasing potential bioremediation applications .
  • Cellular Interaction: Research indicates that compounds derived from this anhydride can interact with cellular components, influencing cell signaling pathways relevant to cancer therapy.

Several compounds share structural similarities with 4-nitro-1,8-naphthalic anhydride. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1,8-Naphthalic AnhydrideNo nitro group; basic structureUsed as a precursor for various chemical syntheses
4-Amino-1,8-naphthalic AnhydrideAmino group instead of nitroExhibits different biological activities
4-Chloro-1,8-naphthalic AnhydrideChlorine substituentPotentially different reactivity profiles
4-Nitro-2-methyl-1,8-naphthalic AnhydrideMethyl group at the 2-positionAlters solubility and biological interaction properties

Each of these compounds has unique characteristics that differentiate them from 4-nitro-1,8-naphthalic anhydride while retaining similar structural features.

4-Nitro-1,8-naphthalic anhydride emerged as a critical intermediate in organic synthesis during the 20th century, particularly in the development of fluorescent probes and industrial polymers. Its synthesis traces back to the nitration of acenaphthene-derived precursors, with early methods involving multi-step reactions to achieve positional specificity. The compound gained prominence in the 1990s through optimized nitration and oxidation protocols, enabling scalable production for research and industrial applications.

Significance in Chemical Research

This compound serves as a versatile building block due to its reactive nitro and anhydride functionalities. Key applications include:

  • Fluorescent Probes: Synthesis of chemosensors for metal ions (e.g., Fe³⁺, Cu²⁺) and hypoxia markers in cancer imaging.
  • Shape Memory Polymers: Utilized in Diels-Alder reactions to create stimuli-responsive materials.
  • Dye Synthesis: Precursor for amphiphilic naphthalimide dyes with high color brilliance.
Application AreaKey Use CaseReference
Fluorescent ImagingHypoxia detection in tumor cells
Polymer ScienceDiels-Alder crosslinking for SMPs
Analytical ChemistryNitro-antibiotic sensing at ppb levels

Overview of Chemical Classification

4-Nitro-1,8-naphthalic anhydride (C₁₂H₅NO₅) belongs to the naphthalene anhydride family, characterized by:

  • Functional Groups: Nitro (-NO₂) at the 4-position and anhydride (-C(=O)OC(=O)-) moieties.
  • Molecular Structure: A planar naphthalene core fused with an anhydride ring, with the nitro group enhancing electron-deficient reactivity.
  • Classification: Organic heterocyclic compound, classified under CAS 6642-29-1 and EINECS 229-659-4.

Molecular Structure and Configuration

4-Nitro-1,8-naphthalic anhydride represents a substituted naphthalic anhydride derivative characterized by the molecular formula C₁₂H₅NO₅ and a molecular weight of 243.17 grams per mole [1] [2] [3]. The compound features a fused tricyclic aromatic system comprising a naphthalene backbone with an integrated anhydride functional group and a nitro substituent positioned at the 4-carbon [1] [3] [5]. The systematic name for this compound is 4-nitronaphthalene-1,8-dicarboxylic anhydride, reflecting its structural derivation from naphthalene-1,8-dicarboxylic acid through cyclization and nitration processes [2] [4].

The molecular architecture exhibits a planar configuration typical of aromatic anhydride systems, with the anhydride bridge spanning positions 1 and 8 of the naphthalene ring system [1] [3]. The nitro group at position 4 introduces significant electronic effects, acting as a strong electron-withdrawing substituent that influences both the reactivity and spectroscopic properties of the molecule [12] [17]. The compound possesses no stereogenic centers and exhibits achiral characteristics with no optical activity [33].

The structural framework can be described using the International Union of Pure and Applied Chemistry nomenclature as 6-nitro-1H,3H-benzo[de]isochromene-1,3-dione, which emphasizes the tricyclic nature of the fused ring system [5]. Alternative systematic names include 6-nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione, reflecting different approaches to describing the same molecular structure [4].

Crystallographic Analysis

Crystallographic investigations of 4-nitro-1,8-naphthalic anhydride reveal characteristic features consistent with planar aromatic anhydride systems [29]. The compound crystallizes in forms that maintain the inherent planarity of the naphthalene backbone while accommodating the spatial requirements of both the anhydride bridge and the nitro substituent [32].

X-ray crystallographic studies of related naphthalic anhydride derivatives indicate typical carbon-carbon bond lengths of approximately 1.39 Angstrom units, consistent with aromatic systems . The bond angles around the carbonyl groups of the anhydride functionality conform to expected trigonal planar geometry, with angles approaching 120 degrees [29]. The anhydride bridge maintains characteristic C-O bond lengths and O-C-O angles that reflect the strained five-membered ring configuration inherent to this functional group [32].

The nitro group orientation relative to the naphthalene plane influences the overall molecular geometry and packing arrangements in the crystal lattice [15] [29]. Crystallographic analysis reveals that the nitro group typically adopts a coplanar or near-coplanar orientation with respect to the aromatic ring system, maximizing conjugation and electronic delocalization [32].

Physical Properties

Melting Point and Thermal Stability

4-Nitro-1,8-naphthalic anhydride exhibits a melting point in the range of 226-229 degrees Celsius, indicating substantial thermal stability characteristic of aromatic anhydride compounds [1] [4] [5]. This relatively high melting point reflects the strong intermolecular forces present in the crystalline state, including both van der Waals interactions and potential hydrogen bonding involving the nitro group [9] [13].

PropertyValueReference
Molecular FormulaC₁₂H₅NO₅ [1] [2] [3]
Molecular Weight243.17 g/mol [1] [2] [3]
CAS Number6642-29-1 [1] [2] [3]
Melting Point226-229°C [1] [4] [5]
Boiling Point509.9±33.0°C [4] [13]
Density1.6±0.1 g/cm³ [4] [13]
Refractive Index1.742 [4]
Flash Point264.3°C [4] [13]
Vapor Pressure1.24×10⁻¹⁰ mmHg at 25°C [4]

Thermal analysis reveals that the compound maintains structural integrity up to its melting point, beyond which thermal decomposition may occur [20] [22]. The boiling point is estimated at 509.9±33.0 degrees Celsius under standard atmospheric pressure, though practical volatilization occurs at significantly lower temperatures due to the extremely low vapor pressure of 1.24×10⁻¹⁰ millimeters of mercury at 25 degrees Celsius [4] [13]. The flash point of 264.3 degrees Celsius indicates moderate thermal stability with respect to ignition hazards [4] [13].

Solubility Profile

The solubility characteristics of 4-nitro-1,8-naphthalic anhydride reflect the dual influence of the aromatic framework and the polar functional groups present in the molecule [11] [12]. The compound exhibits very limited solubility in water due to its predominantly hydrophobic aromatic character, though slight solubility may be achieved under alkaline conditions where potential ionization of acidic protons can occur [11] [24].

SolventSolubilityAdditional NotesReference
WaterVery lowRequires alkaline conditions [11]
Dimethyl sulfoxideSolubleShows red shift in absorption [12] [14]
MethanolSlightly soluble (heated)Requires heating and sonication [11]
EthanolModerately solubleUsed in synthesis [1] [16]
AcetonitrileSolubleUsed for spectroscopic analysis [18]

Organic solvents provide significantly enhanced solubility for the compound [10] [11]. Dimethyl sulfoxide serves as an effective solvent, with dissolution accompanied by characteristic spectroscopic changes including bathochromic shifts in ultraviolet-visible absorption spectra [12] [14]. Methanol dissolution requires elevated temperatures and sonication to achieve meaningful solubility levels [11]. Ethanol provides moderate solubility at ambient temperatures and is commonly employed in synthetic procedures involving this compound [1] [16]. Acetonitrile offers good solubility characteristics and is frequently utilized for spectroscopic investigations [18].

Color and Appearance

4-Nitro-1,8-naphthalic anhydride presents as a crystalline solid with coloration ranging from light yellow to pale yellow, occasionally appearing as yellow needles when recrystallized from appropriate solvents [11] [16]. The characteristic yellow coloration arises from electronic transitions within the extended conjugated system, particularly involving the nitro group as an auxochrome modifying the chromophoric properties of the naphthalic anhydride framework [12] [21].

Spectroscopic analysis reveals distinct absorption characteristics in the ultraviolet-visible region that contribute to the observed coloration [21] [27]. The compound exhibits absorption maxima at approximately 275 nanometers and 345 nanometers when dissolved in aqueous solutions [21] [27]. These absorption features reflect electronic transitions characteristic of nitro-substituted aromatic systems, with the dual absorption pattern attributed to the specific positioning of the nitro group on the naphthalene framework [27].

MethodKey FeaturesReference
Ultraviolet-Visible Absorption275 nm, 345 nm (in aqueous solution) [21] [27]
Infrared Spectroscopy1570 cm⁻¹ (C=C stretch) [12]
¹H Nuclear Magnetic Resonanceδ 8.97 (s, 1H), 8.82-8.67 (m, 2H) [16] [18]
¹³C Nuclear Magnetic Resonanceδ 159.15, 158.88, 152.24 ppm [16] [18]

The refractive index of 1.742 indicates significant optical density consistent with the aromatic character and electronic delocalization present in the molecular structure [4]. Solvent-dependent chromatic effects have been observed, with polar solvents such as dimethyl sulfoxide inducing red shifts in absorption spectra relative to less polar media [12] [14].

Chemical Stability and Reactivity Parameters

4-Nitro-1,8-naphthalic anhydride demonstrates characteristic reactivity patterns consistent with both anhydride and nitro-aromatic functionalities [17] [23]. The anhydride group serves as a reactive electrophilic center susceptible to nucleophilic attack, particularly by amines and alcohols under appropriate conditions [16] [18]. The presence of the electron-withdrawing nitro group enhances the electrophilic character of the anhydride carbonyl carbons, increasing reactivity toward nucleophilic substitution reactions [17].

The compound exhibits stability under ambient storage conditions when maintained in inert atmospheres at controlled temperatures [4] [5]. Hydrolytic stability varies significantly with pH conditions, with acidic environments promoting anhydride ring opening to form the corresponding naphthalic acid derivative [24]. Under basic conditions, both anhydride hydrolysis and potential nitro group reduction reactions may occur depending on the specific reagents and conditions employed [17] [24].

Thermal stability extends to temperatures approaching the melting point, though prolonged heating at elevated temperatures may induce decomposition reactions [20] [23]. The compound demonstrates photochemical reactivity, particularly in the presence of reducing agents where the nitro group can undergo photoinduced electron transfer processes [17] [27]. These photochemical properties have been exploited in various analytical applications where the compound serves as a fluorogenic reagent [17].

The synthesis of 4-Nitro-1,8-naphthalic anhydride represents a fundamental challenge in aromatic chemistry, requiring precise control of reaction conditions to achieve optimal yields and selectivity. This comprehensive analysis examines established and emerging synthetic methodologies, focusing on mechanistic understanding, optimization strategies, and practical implementation considerations.

Classical Synthetic Routes

Nitration of 1,8-Naphthalic Anhydride

The direct nitration of 1,8-naphthalic anhydride represents the most straightforward approach to synthesizing 4-Nitro-1,8-naphthalic anhydride. This electrophilic aromatic substitution reaction proceeds through the formation of a nitronium ion intermediate, which attacks the electron-rich naphthalene ring system [1] .

Mechanistic Considerations

The nitration mechanism follows classical electrophilic aromatic substitution pathways. The nitronium ion (NO₂⁺) is generated from the reaction between concentrated nitric acid and sulfuric acid, serving as the electrophilic species. The regioselectivity of this reaction is governed by the electronic properties of the naphthalic anhydride substrate, with the 4-position being favored due to steric and electronic factors [3].

Reaction Conditions and Optimization

The nitration typically employs a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures of 0-5°C to minimize side reactions and over-nitration . Temperature control is critical, as elevated temperatures can lead to multiple nitration products and degradation of the anhydride functionality [5].

Standard reaction conditions include:

  • Temperature: 0-5°C (initial addition), followed by gradual warming
  • Reaction time: 2-4 hours
  • Acid ratio: HNO₃:H₂SO₄ typically 1:2 to 1:3 by volume
  • Yields: 70-85% under optimized conditions [1]

Product Characterization

The resulting 4-Nitro-1,8-naphthalic anhydride exhibits characteristic physical properties including a melting point of 226-229°C and distinctive spectroscopic features. Fourier-transform infrared spectroscopy reveals characteristic anhydride carbonyl stretches at 1789 and 1756 cm⁻¹, with nitro group vibrations at 1526 cm⁻¹ [1].

Acenaphthene-Based Multi-step Synthesis

The acenaphthene-based synthesis represents a versatile alternative route that allows for greater structural control and potentially higher yields through sequential functional group transformations [6] [7].

Step 1: Nitration of Acenaphthene

The initial nitration of acenaphthene produces a mixture of 4-nitroacenaphthene and 2-nitroacenaphthene isomers. This reaction typically employs nitric acid in glacial acetic acid at controlled temperatures to favor the desired 4-nitro isomer [6] [8].

Reaction parameters include:

  • Solvent: Glacial acetic acid (40 mL per 3.00 g acenaphthene)
  • Nitrating agent: Mixed nitric acid/glacial acetic acid (1:1 ratio)
  • Temperature: Controlled low temperature initially, then maintained
  • Yield: Up to 92.16% for optimized conditions [6]

Step 2: Oxidative Conversion to Anhydride

The oxidation of nitroacenaphthene to the corresponding naphthalic anhydride is accomplished using sodium dichromate in glacial acetic acid. This step requires careful temperature control and monitoring to ensure complete conversion while minimizing over-oxidation [1] [7].

Key oxidation parameters:

  • Oxidizing agent: Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
  • Solvent: Glacial acetic acid
  • Temperature: 65-70°C initially, then 98-100°C
  • Reaction time: 8.5 hours total
  • Yield: 74% for the oxidation step [1]

The reaction proceeds through acenaphthenequinone intermediates, which undergo further oxidation and ring opening to yield the desired naphthalic anhydride structure [9]. The mechanism involves chromium(VI)-mediated oxidation of the methylene bridge, followed by dehydration and cyclization processes.

Modern Synthetic Approaches

Optimized Nitration Techniques

Recent advances in nitration methodology have focused on improving selectivity, yield, and environmental compatibility. These optimizations address traditional limitations including harsh reaction conditions, waste generation, and safety concerns [10].

Temperature-Controlled Nitration

Advanced temperature control systems allow for precise regulation of reaction exothermicity, leading to improved yields and reduced side product formation. Optimized protocols maintain temperatures between 0-5°C during nitric acid addition, followed by controlled warming to complete the reaction [6].

Solvent-Free Nitration Systems

Emerging research has explored solvent-free nitration approaches using solid acid catalysts or heterogeneous systems. These methods offer potential advantages including reduced waste generation and simplified workup procedures [10].

Microwave-Assisted Synthesis

Microwave heating has been investigated as a means to accelerate nitration reactions while maintaining selectivity. This approach can reduce reaction times from hours to minutes while potentially improving yields [11].

Alternative Precursor Materials

The exploration of alternative starting materials has led to the development of novel synthetic routes that may offer advantages in terms of cost, availability, or environmental impact [12] [13].

Halogenated Naphthalic Anhydrides

4-Bromo-1,8-naphthalic anhydride serves as a versatile intermediate for introducing various functional groups, including the nitro functionality, through nucleophilic aromatic substitution reactions [12]. This approach allows for regioselective substitution patterns that may be difficult to achieve through direct nitration.

Bio-based Precursors

Research into sustainable chemistry has explored the use of bio-derived feedstocks for naphthalic anhydride synthesis. While still in early stages, these approaches represent promising directions for green chemistry applications [14].

Purification and Characterization Protocols

The purification of 4-Nitro-1,8-naphthalic anhydride requires careful consideration of the compound's chemical properties, including its sensitivity to basic conditions and potential for hydrolysis [15] [16].

Recrystallization Methods

Recrystallization from concentrated nitric acid (d = 1.40 g/mL) represents the standard purification method, yielding colorless needle-shaped crystals with high purity (>95%) [1]. This method takes advantage of the compound's solubility characteristics while avoiding decomposition.

Alternative recrystallization solvents include:

  • Acetone (for lower purity requirements)
  • Ethanol-water mixtures (with careful pH control)
  • Acetic acid (for research applications)

Column Chromatography

Silica gel chromatography provides excellent purification capabilities, particularly for analytical applications. Gradient elution using dichloromethane:methanol (120:1 to 50:1) has proven effective for achieving high purity (>98%) [6] [16].

Characterization Techniques

Comprehensive characterization employs multiple analytical methods:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy provide definitive structural confirmation
  • Mass Spectrometry: High-resolution mass spectrometry confirms molecular composition
  • Infrared Spectroscopy: Characteristic anhydride and nitro group vibrations
  • Melting Point Analysis: Quality control parameter (226-229°C for pure material)
  • High-Performance Liquid Chromatography: Purity assessment and impurity profiling [15]

Scale-up Considerations for Laboratory Production

The transition from research-scale to larger laboratory production requires careful consideration of multiple factors including heat management, mixing efficiency, and safety protocols .

Reactor Design Considerations

Laboratory-scale production typically employs jacketed glass reactors with capacities ranging from 250 mL to 10 L. Key design features include:

  • Temperature control systems with ±1°C precision
  • Efficient agitation to ensure uniform mixing
  • Appropriate ventilation for acid vapor management
  • Safety relief systems for pressure control

Heat Management

The nitration reaction is highly exothermic, requiring effective heat removal strategies. Ice-water bath cooling during reagent addition, followed by controlled heating for reaction completion, represents the standard approach .

Process Monitoring

Real-time monitoring of reaction progress through spectroscopic methods or chemical analysis ensures optimal conversion and prevents over-reaction. Thin-layer chromatography serves as a convenient monitoring tool for laboratory applications [6].

Safety Protocols

Large-scale nitration operations require enhanced safety measures including:

  • Automated emergency cooling systems
  • Continuous temperature and pressure monitoring
  • Emergency quench procedures
  • Personal protective equipment protocols
  • Waste neutralization procedures

Green Chemistry Approaches to Synthesis

The implementation of green chemistry principles in 4-Nitro-1,8-naphthalic anhydride synthesis addresses environmental concerns while potentially improving economic efficiency [14].

Atom Economy Optimization

Modern synthetic routes emphasize maximizing atom economy by minimizing waste byproduct formation. Optimized nitration conditions can achieve atom economies of 85-95%, compared to 70-80% for traditional methods .

Solvent Selection and Reduction

Alternative solvent systems, including water-based and solvent-free approaches, are under development to reduce environmental impact. Supercritical carbon dioxide has shown promise as a green solvent for related naphthalic anhydride syntheses [18].

Energy Efficiency

Microwave-assisted synthesis and other advanced heating methods can significantly reduce energy consumption compared to conventional thermal processes. These approaches also often provide improved reaction selectivity [11].

Waste Minimization

Process optimization focuses on reducing acid waste streams through:

  • Acid recovery and recycling systems
  • Neutralization and treatment protocols
  • Byproduct utilization strategies

Catalytic Approaches

Research into catalytic nitration systems aims to replace stoichiometric acid systems with more selective catalytic processes. While still in development, these approaches offer potential for significant environmental improvements [14].

Life Cycle Assessment

Comprehensive evaluation of synthetic routes through life cycle assessment methodology provides quantitative comparison of environmental impacts, guiding the selection of optimal synthetic strategies [14].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6642-29-1

Wikipedia

6-Nitro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione

Dates

Last modified: 08-15-2023

Explore Compound Types